molecular formula C13H17ClN2O3 B4637184 N-butyl-4-chloro-N-ethyl-2-nitrobenzamide

N-butyl-4-chloro-N-ethyl-2-nitrobenzamide

Cat. No.: B4637184
M. Wt: 284.74 g/mol
InChI Key: UMPJUJXBBANMIN-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-N-ethyl-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a butyl group, an ethyl group, and a chlorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-chloro-N-ethyl-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of butyl and ethyl groups. One common method involves the nitration of 4-chlorobenzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-chloro-2-nitrobenzamide is then subjected to alkylation reactions to introduce the butyl and ethyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-chloro-N-ethyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under heating.

    Hydrolysis: Acidic or basic conditions with heating.

Major Products Formed:

    Reduction: N-butyl-4-chloro-N-ethyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-butyl-4-chloro-N-ethyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-N-ethyl-2-nitrobenzamide depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

    N-butyl-4-chloro-N-ethylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-butyl-4-chloro-N-methyl-2-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    N-butyl-4-chloro-N-ethyl-3-nitrobenzamide: The position of the nitro group is different, potentially leading to variations in reactivity and activity.

Uniqueness: N-butyl-4-chloro-N-ethyl-2-nitrobenzamide is unique due to the specific combination of functional groups and their positions on the benzamide core

Properties

IUPAC Name

N-butyl-4-chloro-N-ethyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-5-8-15(4-2)13(17)11-7-6-10(14)9-12(11)16(18)19/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPJUJXBBANMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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